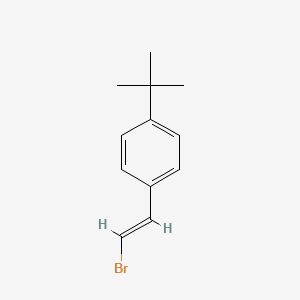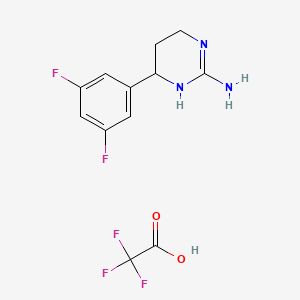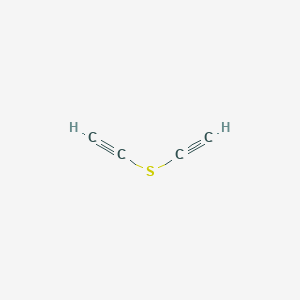
(Ethynylsulfanyl)ethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethynylsulfanyl)ethyne is an organic compound characterized by the presence of both a carbon-carbon triple bond and a sulfur atom. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The unique combination of sulfur and alkyne functionalities makes this compound an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preparation from Calcium Carbide: One common method involves the reaction of calcium carbide with water to produce acetylene, which can then be further reacted with sulfur-containing reagents to form (Ethynylsulfanyl)ethyne.
Dehydrohalogenation of Dihalides: Another method involves the dehydrohalogenation of vicinal dihalides using a strong base like potassium hydroxide in an alcoholic solution.
Dehalogenation of Tetrahalides: Heating tetrahalogen derivatives of alkanes with zinc dust in ethanol can also produce alkynes, including this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, resulting in carboxylic acids.
Deprotonation and Substitution: The compound can be deprotonated to form acetylide anions, which are excellent nucleophiles and can undergo substitution reactions with alkyl halides.
Common Reagents and Conditions
Halogens and Hydrogen Halides: Used in addition reactions.
Strong Bases: Such as potassium hydroxide for dehydrohalogenation.
Oxidizing Agents: Like ozone and potassium permanganate for oxidative cleavage.
Major Products
Haloalkenes and Geminal Dihalides: From addition reactions.
Carboxylic Acids: From oxidative cleavage.
Substituted Alkynes: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(Ethynylsulfanyl)ethyne has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Ethynylsulfanyl)ethyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the sulfur atom. The triple bond allows for addition reactions, while the sulfur atom can engage in nucleophilic and electrophilic interactions. These properties enable the compound to interact with a variety of molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Ethynylthio)ethyne: Similar structure but with a different sulfur-containing group.
(Ethynylsulfonyl)ethyne: Contains a sulfonyl group instead of a sulfanyl group.
(Ethynylsulfinyl)ethyne: Contains a sulfinyl group.
Uniqueness
(Ethynylsulfanyl)ethyne is unique due to its specific combination of a carbon-carbon triple bond and a sulfanyl group. This combination imparts distinct reactivity patterns and makes it a valuable compound for specialized applications in organic synthesis and material science .
Propriétés
Numéro CAS |
51678-67-2 |
|---|---|
Formule moléculaire |
C4H2S |
Poids moléculaire |
82.13 g/mol |
Nom IUPAC |
ethynylsulfanylethyne |
InChI |
InChI=1S/C4H2S/c1-3-5-4-2/h1-2H |
Clé InChI |
OGSVMYXRMNUVEJ-UHFFFAOYSA-N |
SMILES canonique |
C#CSC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
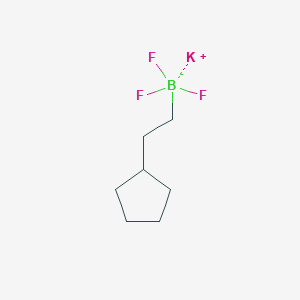


![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
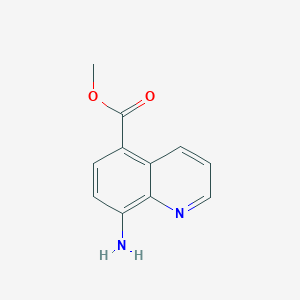
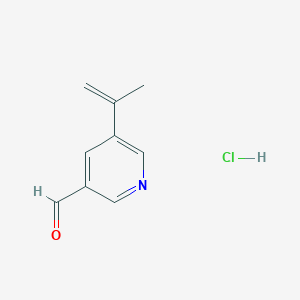
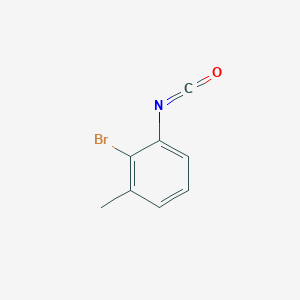
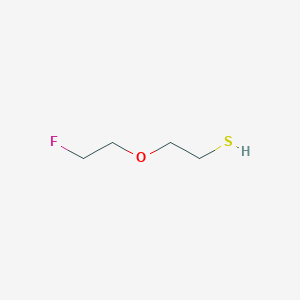
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
